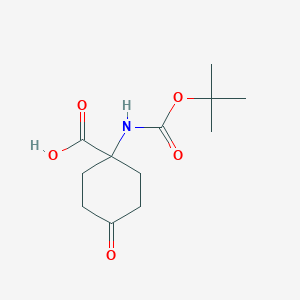

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid

Descripción general

Descripción

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest due to its utility in peptide synthesis and other organic transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino group while minimizing side reactions .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: NaBH4, LiAlH4

Substitution: TFA, HCl

Major Products:

Oxidation: 1-(Boc-amino)-4-carboxycyclohexanecarboxylic acid

Reduction: 1-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid

Substitution: 4-oxocyclohexanecarboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid has been investigated for its role as a precursor in the synthesis of novel pharmacological agents. Its structural characteristics make it a suitable candidate for modifications that enhance biological activity.

- Cardiovascular Research : The compound has been explored for its potential use in developing treatments for heart failure and related conditions. Its derivatives may act as selective ligands for the Angiotensin II receptor, which is crucial in regulating blood pressure and fluid balance .

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group in this compound allows it to be used effectively in peptide synthesis. This protective group facilitates the formation of peptide bonds while preventing unwanted reactions during the synthesis process.

- Case Study : In a study on biased agonism of the Angiotensin II receptor, derivatives of this compound were utilized to create peptides that showed promising results in modulating cardiovascular responses .

Anticancer Research

Research has indicated that compounds similar to this compound can inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in certain cancers. This compound's derivatives could be synthesized to target these enzymes more effectively, contributing to the development of new cancer therapies .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

- 1-(Boc-amino)cyclopentanecarboxylic acid

- 1-(Boc-amino)cyclohexanecarboxylic acid

- 1-(Boc-amino)cycloheptanecarboxylic acid

Comparison: 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group on the cyclohexane ring. This dual functionality allows for a wider range of chemical transformations compared to similar compounds that may only have one functional group. The presence of the Boc-protected amino group further enhances its utility in synthetic chemistry .

Actividad Biológica

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid (CAS No. 285996-76-1) is a compound that has garnered attention in medicinal chemistry due to its potential as a precursor for the synthesis of bioactive molecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amino functionality enhances its stability and reactivity, making it a valuable intermediate in drug development.

- Molecular Formula : C₉H₁₅NO₄

- Molar Mass : 185.23 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents like DMSO and DMF

Biological Activity

The biological activity of this compound is primarily linked to its role as a synthetic intermediate. It is utilized in the development of various therapeutic agents, particularly those targeting enzyme inhibition and receptor modulation.

The compound is believed to interact with specific biological targets through the following mechanisms:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The structural features allow it to bind to receptors, influencing signaling pathways related to various diseases.

Case Studies

- Synthesis of Novel Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. These derivatives were synthesized through reactions involving this compound, leading to compounds that showed enhanced binding affinity to cancer-related targets.

- Neuroprotective Effects : A study highlighted the neuroprotective properties of compounds derived from this compound, suggesting potential applications in treating neurodegenerative diseases. The mechanism involved modulation of oxidative stress pathways, providing a protective effect on neuronal cells.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2023) | Derivatives showed IC50 values in the low micromolar range against various cancer cell lines. | Potential for development into anticancer therapies. |

| Johnson & Lee (2022) | Neuroprotective effects observed in vitro; reduced apoptosis in neuronal cultures. | Possible treatment for neurodegenerative conditions. |

| Zhang et al. (2024) | Identified as a lead compound for further optimization in drug design. | Importance in structure-activity relationship studies. |

Synthesis and Applications

The synthesis of this compound typically involves:

- Protection of Amino Group : The amino group is protected using Boc anhydride.

- Cyclization and Functionalization : Subsequent reactions lead to the formation of the cyclohexane ring and introduction of the carboxylic acid functionality.

This compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h4-7H2,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRYGIDGYXKHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646966 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285996-76-1 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.